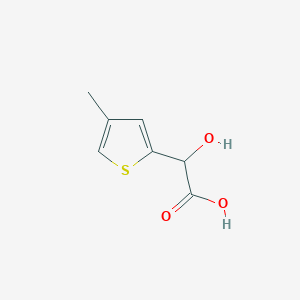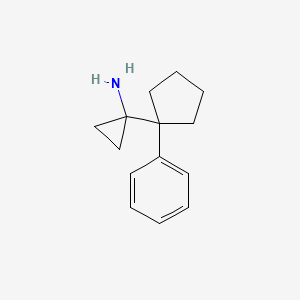
1-(1-Phenylcyclopentyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylcyclopentyl)cyclopropan-1-amine is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclopentyl group, which is further substituted with a phenyl group. It is a member of the aralkylamines class, known for their aromatic hydrocarbyl group attached to an alkylamine .
準備方法
The synthesis of 1-(1-Phenylcyclopentyl)cyclopropan-1-amine involves several steps, typically starting with the formation of the cyclopropane ring. One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl arenes in good yields. Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .
Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring high yields and purity. The use of microwave-assisted protocols can also expedite the synthesis, making it more efficient and environmentally friendly .
化学反応の分析
1-(1-Phenylcyclopentyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-Phenylcyclopentyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 1-(1-Phenylcyclopentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. As an aralkylamine, it can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways .
類似化合物との比較
1-(1-Phenylcyclopentyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1-Phenylcyclopentyl)methylamine: This compound has a similar structure but with a methyl group instead of a cyclopropane ring.
Cyclopropylamine: A simpler compound with a cyclopropane ring attached to an amine group. It serves as a basic building block in organic synthesis.
Phenylcyclopentylamine: Similar to the target compound but lacks the cyclopropane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a phenyl-substituted cyclopentyl group, providing distinct chemical and biological properties .
特性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
1-(1-phenylcyclopentyl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14(10-11-14)13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2 |
InChIキー |
WGUXFOHCKIILHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3(CC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


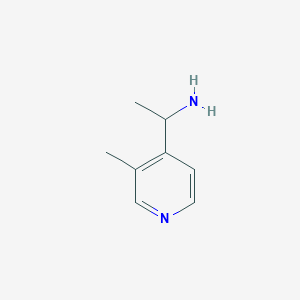
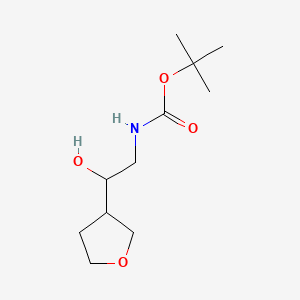

![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
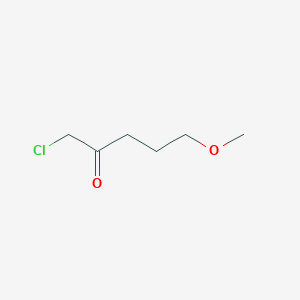
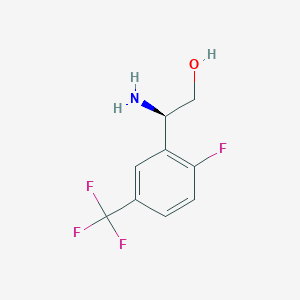
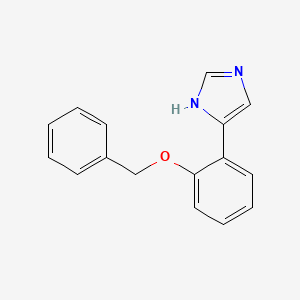
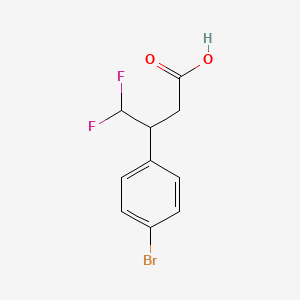
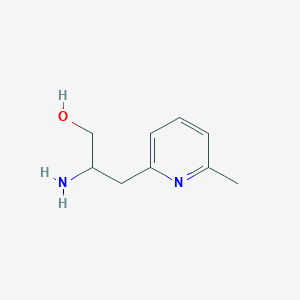
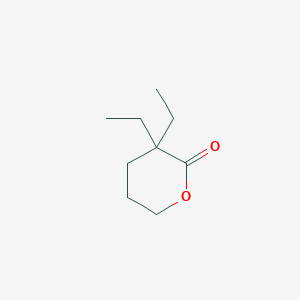
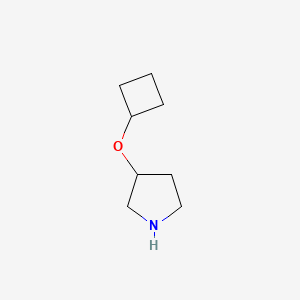
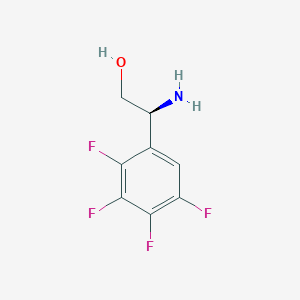
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
